molecular formula C24H32ClNO3 B15347083 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride CAS No. 63834-47-9

3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride

Cat. No.: B15347083
CAS No.: 63834-47-9
M. Wt: 418.0 g/mol
InChI Key: AMETXLUKRWWYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as acetic anhydride, morpholine, and phenyl derivatives. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and advanced purification techniques. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules

Biology: In biological research, 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is used to study molecular interactions and pathways. Its structural complexity makes it a valuable tool for probing biological systems.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 4,4-Diphenyl-6-morpholinohexane hydrochloride: Lacks the acetoxy group, resulting in different reactivity and applications.

  • 3-Hydroxy-4,4-diphenyl-6-morpholinohexane hydrochloride: Contains a hydroxyl group instead of an acetoxy group, leading to variations in chemical behavior.

This comprehensive overview highlights the significance of 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride in various scientific and industrial contexts. Its complex structure and versatile reactivity make it a valuable compound for research and development.

Properties

CAS No.

63834-47-9

Molecular Formula

C24H32ClNO3

Molecular Weight

418.0 g/mol

IUPAC Name

(6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-yl) acetate;chloride

InChI

InChI=1S/C24H31NO3.ClH/c1-3-23(28-20(2)26)24(21-10-6-4-7-11-21,22-12-8-5-9-13-22)14-15-25-16-18-27-19-17-25;/h4-13,23H,3,14-19H2,1-2H3;1H

InChI Key

AMETXLUKRWWYMK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.